

Scoparone: A Technical Guide to its Cellular and Molecular Mechanisms

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Compound of Interest

Compound Name: **Scoparone**
Cat. No.: **B1681568**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Scoparone (6,7-dimethoxycoumarin), a natural compound extracted from the herb *Artemisia scoparia*, has garnered significant attention in the scientific community for its diverse pharmacological activities. Traditionally used in Asian medicine for the treatment of hepatic disorders, recent research has unveiled a broader spectrum of therapeutic potential, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides an in-depth overview of the cellular and molecular mechanisms underlying **scoparone**'s effects, with a focus on its impact on key signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Data Presentation: Quantitative Effects of Scoparone

The following tables summarize the key quantitative data on the effects of **scoparone** across various experimental models.

Table 1: Inhibitory Concentration (IC50) of **Scoparone** in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (µM)	Citation(s)
Capan-2	Pancreatic Cancer	225.2	[1]
SW1990	Pancreatic Cancer	209.1	[1]
DU145	Prostate Cancer	Not explicitly stated, but significant inhibition at 0.5 and 1 mmol/L	[2] [3]
PC-3	Prostate Cancer	Not explicitly stated, but significant inhibition at 0.5 and 1 mmol/L	[3]
MCF-7	Breast Cancer	Not explicitly stated, but significant inhibition at higher concentrations (around 500 µM)	[4]
MDA-MB-231	Breast Cancer	No significant cytotoxicity up to 500 µM at 24h	[5]

Table 2: Effects of **Scoparone** on Inflammatory Mediators

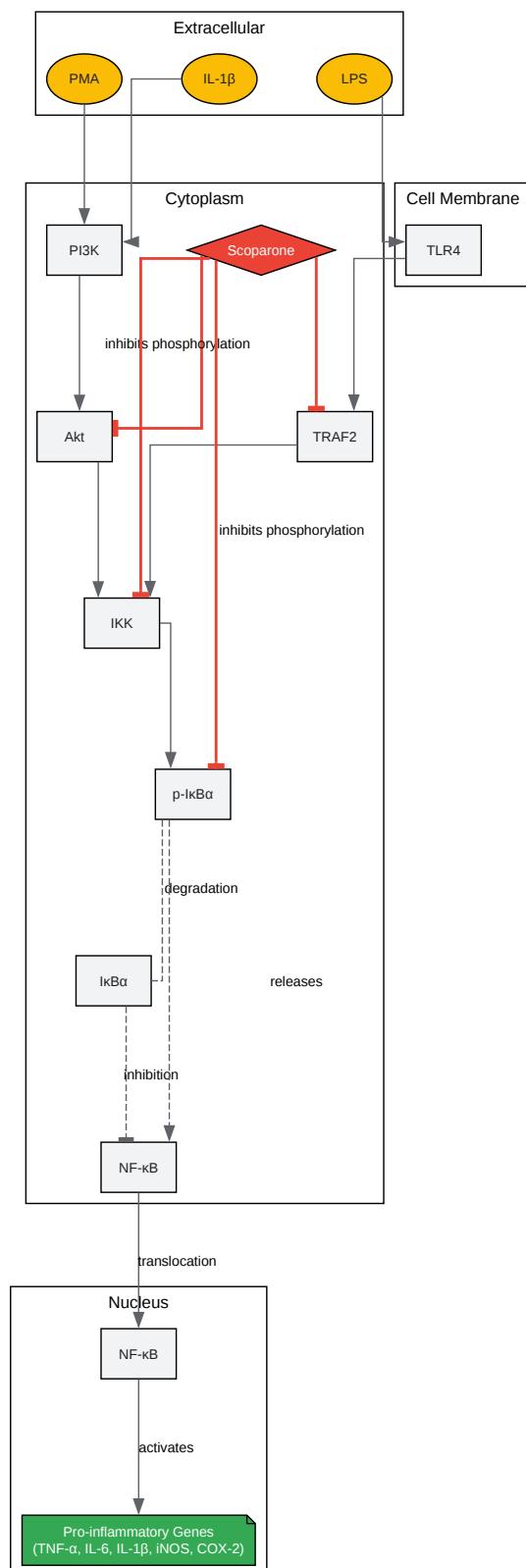
Cell Line/Model	Stimulant	Scoparone Concentration	Effect	Citation(s)
Human Osteoarthritis Chondrocytes	IL-1 β	Dose-dependent	Decreased production of NO, PGE2, MMP-3, MMP-13, ADAMTS-4, and ADAMTS-5	[6][7]
RAW 264.7 Macrophages	LPS	Dose-dependent	Reduced production of NO, PGE2, TNF- α , IL-1 β , and IL-6	[7][8]
U937 Human Monocytes	PMA	Concentration-dependent	Reduced release of IL-8 and MCP-1	[9]
BV-2 Microglial Cells	LPS	100, 250, 500 μ M	Inhibited NO production and iNOS mRNA expression	[10]

Table 3: Effects of **Scoparone** on Protein Expression and Phosphorylation

Cell Line	Target Protein	Scoparone Concentration	Effect	Citation(s)
DU145 Prostate Cancer Cells	pSTAT3 (Tyr705), pSTAT3 (Ser727)	0.5 mmol/L	Significantly reduced phosphorylation	[2][11][12]
DU145 Prostate Cancer Cells	Cyclin D1, c-Myc, survivin, Bcl-2	0.5 mmol/L	Suppressed expression	[2][11]
Human Osteoarthritis Chondrocytes	iNOS, COX-2	Dose-dependent	Repressed IL-1 β -induced expression	[6][7]
Breast Cancer Cells (MCF-7, MDA-MB-231)	TRAF2	Dose-dependent	Decreased expression	[4]
BV-2 Microglial Cells	p-IRF3, p-ERK	100, 250, 500 μ M	Inhibited LPS-induced phosphorylation	[10]

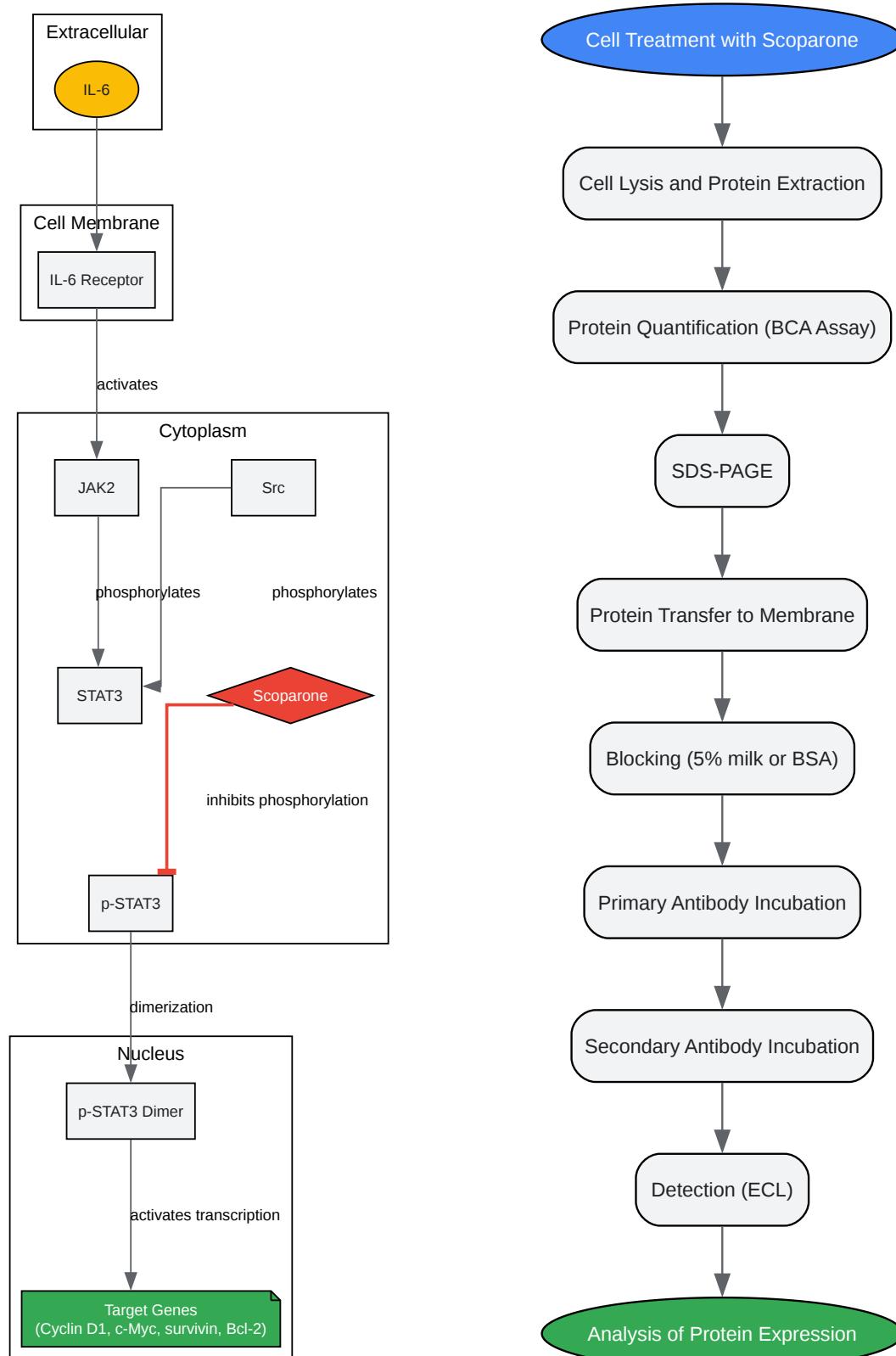
Key Signaling Pathways Modulated by Scoparone

Scoparone exerts its pleiotropic effects by modulating several key intracellular signaling pathways. The following diagrams illustrate the primary pathways affected by **scoparone**.



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Figure 1: Scoparone's inhibition of the NF-κB signaling pathway.

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